

Molecular weight and formula of Ethyl 5-(aminomethyl)furan-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-(aminomethyl)furan-2-carboxylate

Cat. No.: B091889

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An In-depth Technical Guide to Ethyl 5-(aminomethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and a logical workflow for **Ethyl 5-(aminomethyl)furan-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science.

Core Compound Data

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative featuring both an ester and an aminomethyl functional group. These reactive sites make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and novel polymers.

Below is a summary of its key quantitative data. Note that the compound is often supplied or synthesized as a hydrochloride salt, for which the data is also provided for comparison.

Property	Value	Salt Form (HCl)
Molecular Formula	C ₈ H ₁₁ NO ₃ [1][2]	C ₈ H ₁₂ ClNO ₃ [3]
Molecular Weight	169.18 g/mol [1]	205.64 g/mol [3][4]
IUPAC Name	ethyl 5-(aminomethyl)furan-2-carboxylate[1]	ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride[3]
CAS Number	18707-63-6[1][2]	1030012-30-6[3][4]

Representative Experimental Protocols

Detailed experimental protocols for the synthesis of **Ethyl 5-(aminomethyl)furan-2-carboxylate** are not extensively detailed in publicly available literature. However, a plausible synthetic route can be extrapolated from established methods for analogous furan derivatives. The following protocol is a representative example based on common organic synthesis techniques for similar structures, such as the reductive amination of a corresponding aldehyde.

Objective: To synthesize **Ethyl 5-(aminomethyl)furan-2-carboxylate** from Ethyl 5-formylfuran-2-carboxylate.

Materials:

- Ethyl 5-formylfuran-2-carboxylate (1 equivalent)
- Ammonia solution (or an appropriate amine source)
- A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst (H₂/Pd)
- An appropriate solvent (e.g., Methanol, Ethanol)
- Ethyl acetate
- Water
- Brine

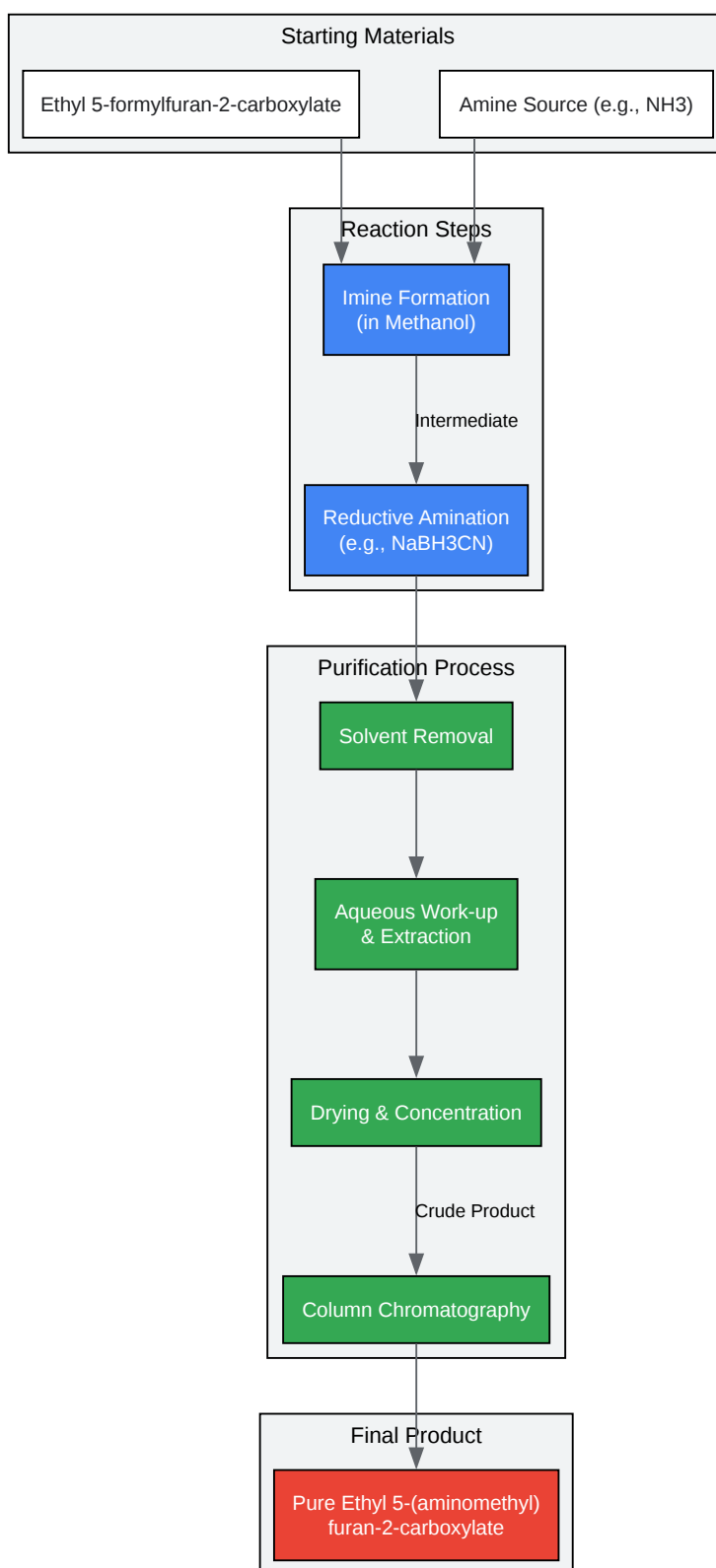
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Methodology:

- **Reaction Setup:** Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- **Imine Formation:** Add an excess of the ammonia solution to the flask. Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- **Reduction:** Once imine formation is substantial, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) in portions. Allow the reaction to warm to room temperature and stir for 12-16 hours.^[5]
- **Work-up:** After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure to remove the solvent.^[5]
- **Extraction:** Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.^{[5][6]}
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude product.^{[5][6]}
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **Ethyl 5-(aminomethyl)furan-2-carboxylate**.^[6]

Visualized Synthesis Workflow

The following diagram illustrates a generalized logical workflow for the chemical synthesis and purification of the target compound, as described in the protocol above.



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Caption: Logical workflow for the synthesis of **Ethyl 5-(aminomethyl)furan-2-carboxylate**.

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